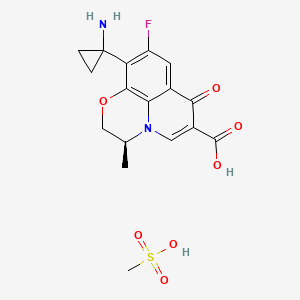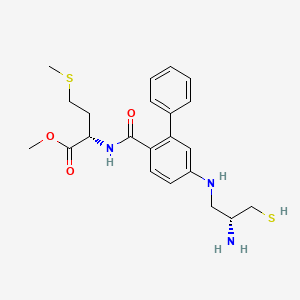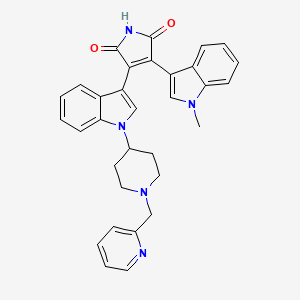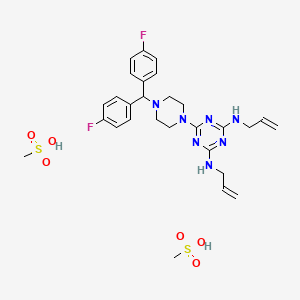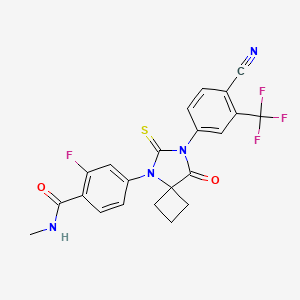
RD162
Vue d'ensemble
Description
RD162 est un anti-androgène non stéroïdien de deuxième génération développé pour le traitement du cancer de la prostate. Il agit comme un antagoniste silencieux puissant et sélectif du récepteur des androgènes. Le composé est un dérivé de di aryl thio hydantoïne et est étroitement lié à l'enzalutamide et à l'apalutamide .
Applications De Recherche Scientifique
Chemistry: RD162 is used as a model compound to study the structure-activity relationship of nonsteroidal antiandrogens.
Biology: The compound is used to investigate the role of androgen receptors in cellular processes and to study the effects of androgen receptor antagonists on cell proliferation and apoptosis.
Medicine: this compound has shown promise in the treatment of castration-resistant prostate cancer.
Mécanisme D'action
Target of Action
RD162, also known as 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide, is a potent and selective antagonist of the androgen receptor (AR) . The AR is a nuclear receptor that plays a crucial role in the development and progression of prostate cancer .
Mode of Action
This compound binds to the AR with greater relative affinity than the clinically used antiandrogen bicalutamide . This binding reduces the efficiency of AR’s nuclear translocation and impairs both DNA binding to androgen response elements and recruitment of coactivators . In other words, this compound inhibits the AR’s ability to move into the nucleus, bind to DNA, and recruit other proteins necessary for gene transcription .
Biochemical Pathways
This compound affects the AR signaling pathway, which is critical for the growth and survival of prostate cancer cells . By antagonizing the AR, this compound disrupts the normal functioning of this pathway, leading to the suppression of genes that promote cell growth and survival .
Pharmacokinetics
After oral administration, it is approximately 50% bioavailable . These properties suggest that this compound can be effectively absorbed and distributed in the body, and its long half-life allows for sustained action .
Result of Action
The antagonistic action of this compound on the AR leads to significant molecular and cellular effects. It suppresses the growth of prostate cancer cells and induces tumor regression in mouse models of castration-resistant human prostate cancer . In addition, this compound significantly reduces AR transcriptional function and suppresses tumor cell proliferation .
Analyse Biochimique
Biochemical Properties
RD162 interacts with the androgen receptor (AR), a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . This compound binds to the AR with greater relative affinity than the clinically used antiandrogen bicalutamide . This interaction reduces the efficiency of AR’s nuclear translocation and impairs both DNA binding to androgen response elements and recruitment of coactivators .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly prostate cancer cells. It inhibits the binding of 18 F-FDHT to AR in human prostate cancer cells . This compound completely suppresses VCaP cell proliferation at 1 µM and induces apoptosis of VCaP cells at 10 µM . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the androgen receptor with greater relative affinity than the clinically used antiandrogen bicalutamide . This binding reduces the efficiency of AR’s nuclear translocation and impairs both DNA binding to androgen response elements and recruitment of coactivators .
Temporal Effects in Laboratory Settings
It has been shown to induce tumor regression in mouse models of castration-resistant human prostate cancer .
Dosage Effects in Animal Models
In animal models of castrate-resistant cell line–derived LNCaP/AR tumors in castrate male mice, this compound led to superior tumor responses over bicalutamide in a dose-dependent fashion .
Subcellular Localization
It is known that this compound binds to the androgen receptor, which is typically located in the cytoplasm and moves to the nucleus upon activation .
Méthodes De Préparation
RD162 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de di aryl thio hydantoïneLes conditions réactionnelles comprennent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Analyse Des Réactions Chimiques
RD162 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Le composé peut être réduit pour former des thiols et d'autres dérivés réduits.
Substitution : this compound peut subir des réactions de substitution, où les groupes fonctionnels du cycle benzamide sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers solvants organiques.
Applications de la recherche scientifique
Chimie : this compound est utilisé comme composé modèle pour étudier la relation structure-activité des anti-androgènes non stéroïdiens.
Biologie : Le composé est utilisé pour étudier le rôle des récepteurs des androgènes dans les processus cellulaires et pour étudier les effets des antagonistes des récepteurs des androgènes sur la prolifération cellulaire et l'apoptose.
Médecine : this compound s'est avéré prometteur dans le traitement du cancer de la prostate résistant à la castration.
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur des androgènes avec une forte affinité, empêchant le récepteur d'interagir avec son ligand naturel, la dihydrotestostérone. Cette inhibition réduit l'efficacité de la translocation nucléaire du récepteur des androgènes, altère la liaison à l'ADN aux éléments de réponse aux androgènes et perturbe le recrutement des coactivateurs. Par conséquent, this compound bloque efficacement la transcription génique médiée par le récepteur des androgènes et inhibe la croissance des cellules cancéreuses de la prostate dépendantes des androgènes .
Comparaison Avec Des Composés Similaires
RD162 est étroitement lié à l'enzalutamide et à l'apalutamide, qui sont également des anti-androgènes non stéroïdiens de deuxième génération. Ces composés partagent un mécanisme d'action similaire, mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques :
Enzalutamide : Semblable à this compound, l'enzalutamide se lie au récepteur des androgènes avec une forte affinité et inhibe son activité.
Apalutamide : L'apalutamide est structurellement similaire à this compound, la principale différence étant le remplacement d'un atome de carbone dans l'un des cycles phényle par un atome d'azote.
Bicalutamide : Un anti-androgène non stéroïdien de première génération, la bicalutamide a une affinité plus faible pour le récepteur des androgènes que this compound et l'enzalutamide.
This compound et ses analogues représentent des progrès significatifs dans le traitement du cancer de la prostate, offrant une meilleure efficacité et des effets secondaires réduits par rapport aux thérapies antérieures.
Propriétés
IUPAC Name |
4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQFGMYHKSKKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337376 | |
| Record name | RD-162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915087-27-3 | |
| Record name | RD-162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RD162 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZE6THH5VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
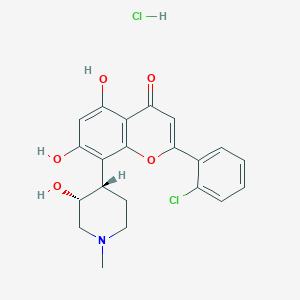
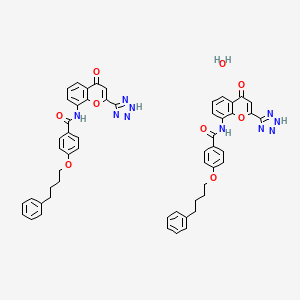
![(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride](/img/structure/B1662884.png)
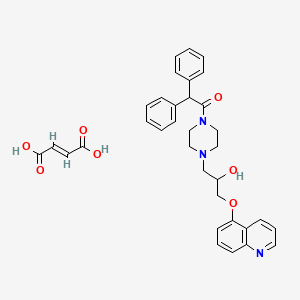
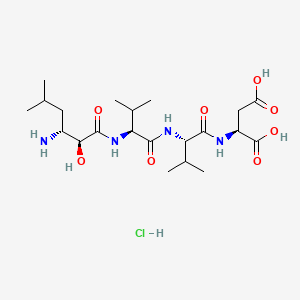
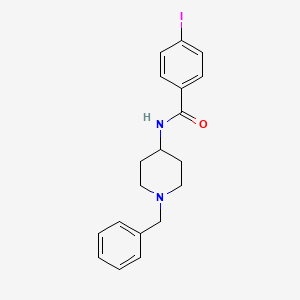
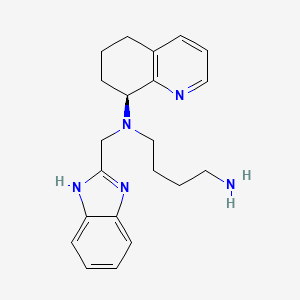
![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B1662893.png)

